叔丁氧羰基西洛多辛

描述

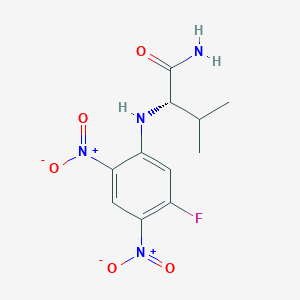

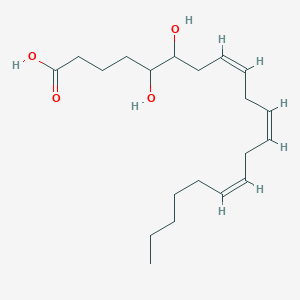

N-tert-Butyloxycarbonyl Silodosin is a biochemical compound with the CAS Number 160970-07-0 . It has a molecular weight of 595.65 and a molecular formula of C30H40F3N3O6 .

Synthesis Analysis

The N-tert-butyloxycarbonyl (N-Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetylchloride in methanol, N-Boc removal with HCl in organic solvents .Molecular Structure Analysis

The molecular structure of N-tert-Butyloxycarbonyl Silodosin is complex, encompassing aliphatic, aromatic, and heterocyclic substrates . The tert-butyloxycarbonyl (Boc) group is a key functionality that is present in several compounds .Chemical Reactions Analysis

The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .科学研究应用

Deprotection of N-Boc Derivatives

The N-tert-Butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Green Chemistry

The strategy of using DES for N-Boc deprotection has found advantages in greening, simplicity, and short reaction times, making it a useful alternative to standard methods . This aligns with the principles of Green Chemistry, which aims to eliminate or decrease the use of potentially dangerous substances, harmful both to the environment and to human health .

Mild Deprotection Method

A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported . This method uses oxalyl chloride in methanol and takes place under room temperature conditions for 1–4 hours with yields up to 90% .

Application in Total Synthesis

The mild deprotection method should prove useful in total synthesis, for the deprotection of N-Boc of substrates in the presence of other functional groups .

Application in Pharmaceutical Industry

The principles of Green Chemistry have also been established in the pharmaceutical industry . The ACS Green Chemistry Institute® Pharmaceutical Roundtable (GCIPR) has produced a Reagent Guide to inform and guide chemists towards greener reagents for various chemical transformations .

Application in Peptide Synthesis

The N-Boc group is widely used in peptide synthesis . The efficient and sustainable method for N-Boc deprotection could be particularly useful in this field .

作用机制

Target of Action

N-tert-Butyloxycarbonyl Silodosin is a compound that is used in various chemical reactions

Mode of Action

The mode of action of N-tert-Butyloxycarbonyl Silodosin involves the deprotection of the N-Boc group from a structurally diverse set of compounds . This process is facilitated by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . The electrophilic character of oxalyl chloride is postulated for this deprotection strategy .

Biochemical Pathways

The compound is involved in the deprotection of the N-Boc group, which is a key functionality present in several compounds such as natural products, amino acids, and peptides . This suggests that it may influence the biochemical pathways associated with these compounds.

Result of Action

The result of the action of N-tert-Butyloxycarbonyl Silodosin is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This process results in the formation of deprotected tert-butyl carbamates . .

Action Environment

The action of N-tert-Butyloxycarbonyl Silodosin is influenced by environmental factors such as temperature and the presence of other chemical agents . For instance, the deprotection reactions take place under room temperature conditions . Additionally, the presence of oxalyl chloride in methanol facilitates the deprotection process . .

安全和危害

N-tert-Butyloxycarbonyl Silodosin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing face, hands, and any exposed skin thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .

未来方向

A recent study describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

属性

IUPAC Name |

tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)-2,3-dihydroindol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-9,17-18,20,37H,7,10-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPCPLUGJAGRLM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。